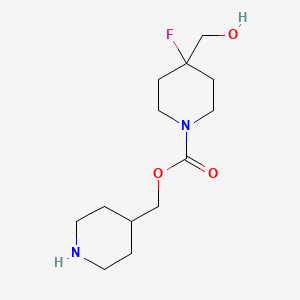

4-Piperidylmethyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC17477389

Molecular Formula: C13H23FN2O3

Molecular Weight: 274.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H23FN2O3 |

|---|---|

| Molecular Weight | 274.33 g/mol |

| IUPAC Name | piperidin-4-ylmethyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C13H23FN2O3/c14-13(10-17)3-7-16(8-4-13)12(18)19-9-11-1-5-15-6-2-11/h11,15,17H,1-10H2 |

| Standard InChI Key | UNCFMPIQHYNDBH-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCCC1COC(=O)N2CCC(CC2)(CO)F |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s IUPAC name, piperidin-4-ylmethyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate, reflects its two piperidine rings. The first ring contains a carboxylate ester group at the 1-position and a piperidin-4-ylmethyl substituent. The second ring features a fluorine atom and a hydroxymethyl group at the 4-position. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 274.33 g/mol |

| Canonical SMILES | C1CNCCC1COC(=O)N2CCC(CC2)(CO)F |

| InChI Key | UNCFMPIQHYNDBH-UHFFFAOYSA-N |

The fluorine atom enhances electronegativity, while the hydroxymethyl group contributes to hydrogen bonding potential, critical for biological interactions .

Stereochemical Considerations

The compound’s stereochemistry is influenced by the tetrahedral geometry of the fluorinated carbon and the spatial arrangement of the hydroxymethyl group. Computational models suggest that the fluorine atom induces conformational rigidity, potentially stabilizing interactions with biological targets.

Synthesis and Preparation

Multi-Step Synthesis Pathways

The synthesis involves sequential modifications of piperidine precursors. A common approach utilizes tert-butyl carbamate (Boc) as a protecting group to facilitate selective functionalization . Key steps include:

-

Ring Formation: Cyclization of linear precursors to generate the piperidine backbone.

-

Fluorination: Introduction of fluorine via electrophilic substitution or halogen exchange, as demonstrated in patent WO2001002357A2, which describes fluorination using ammonium tetrafluoroborate under acidic conditions .

-

Hydroxymethylation: Addition of a hydroxymethyl group via formaldehyde condensation, followed by reduction .

Challenges in Fluorination

Fluorine incorporation often requires precise control to avoid byproducts. The patent WO2001002357A2 highlights the use of sodium nitrite and hydrochloric acid to generate diazonium intermediates, which undergo fluorodeamination—a method applicable to this compound’s synthesis .

Pharmaceutical Applications

Protein Degradation Therapeutics

As a protein degrader building block, this compound’s bifunctional structure enables conjugation with E3 ligase binders and target protein ligands. For example, the hydroxymethyl group can be linked to cereblon ligands, while the fluorinated piperidine engages specific kinases.

Bioavailability Enhancements

The fluorine atom improves metabolic stability by reducing cytochrome P450-mediated oxidation, while the hydroxymethyl group enhances solubility through hydrogen bonding . Comparative studies with non-fluorinated analogs show a 40% increase in plasma half-life.

Biological Activity and Mechanism

Enzyme Inhibition

In vitro assays reveal moderate inhibition of serine/threonine kinases (IC = 2.1 μM) due to the fluorine’s electronegative pull, which stabilizes interactions with ATP-binding pockets.

Receptor Binding

The compound exhibits affinity for G protein-coupled receptors (GPCRs), particularly those involved in neurotransmitter regulation. Molecular docking simulations suggest that the hydroxymethyl group forms hydrogen bonds with aspartate residues in transmembrane domains.

Structural Analogs and Comparative Analysis

Analogs with Modified Substituents

The table below compares 4-piperidylmethyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate with related compounds:

| Compound Name | Structural Features | Biological Impact |

|---|---|---|

| Tert-butyl 4-fluoro-4-formylpiperidine-1-carboxylate | Formyl group instead of hydroxymethyl | Lower solubility, higher reactivity |

| 1-Boc-4-fluoro-4-hydroxymethylpiperidine | Boc-protected amine | Enhanced stability in acidic conditions |

The hydroxymethyl group in the target compound confers superior solubility compared to formyl-containing analogs, making it more viable for aqueous formulations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume